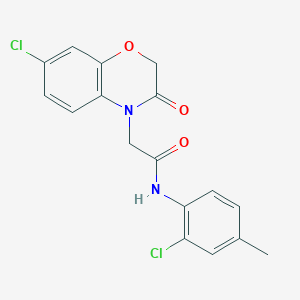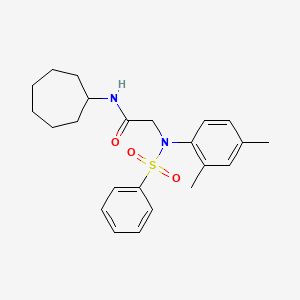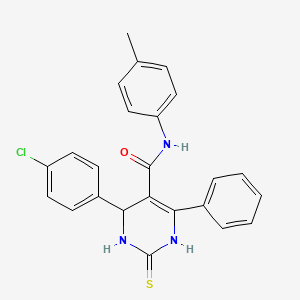![molecular formula C24H28N2O3 B12496051 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a phenolic core substituted with methoxy groups and a naphthalen-1-ylmethyl piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:
Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol derivative using methoxy reagents under controlled conditions.
Attachment of the Piperazine Moiety: The naphthalen-1-ylmethyl piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the phenolic core.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring catalysts and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring each intermediate is purified before proceeding to the next step.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, allowing for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Reduced forms of the phenolic and piperazine moieties.
Substitution Products: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-amine: A related compound with a simpler structure, used in various chemical syntheses.
2,4-Dimethoxy-benzylidene-naphthalen-1-yl-amine: Another derivative with similar functional groups, studied for its chemical properties.
Uniqueness
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H28N2O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C24H28N2O3/c1-28-22-14-18(15-23(29-2)24(22)27)16-25-10-12-26(13-11-25)17-20-8-5-7-19-6-3-4-9-21(19)20/h3-9,14-15,27H,10-13,16-17H2,1-2H3 |
Clé InChI |
YYNMCORKIVUFCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B12495973.png)


![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12496034.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496037.png)

![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)
